![molecular formula C12H10BrN B174170 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 18528-77-3](/img/structure/B174170.png)

9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

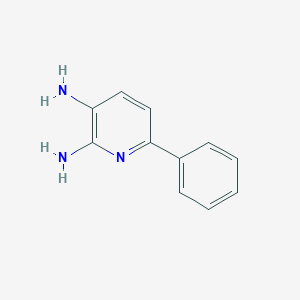

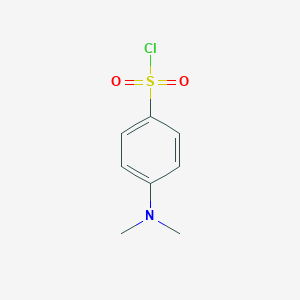

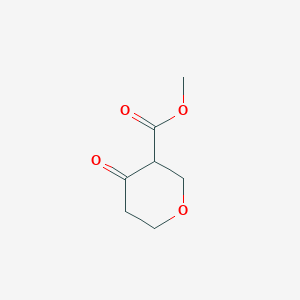

9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound with the molecular formula C12H10BrN . It is a derivative of the cyclopentaquinoline group .

Molecular Structure Analysis

The molecular structure of 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline consists of a cyclopentaquinoline core with a bromine atom at the 9th position . The molecular weight of the compound is 248.12 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Structure Determination

Research has been conducted on the synthesis of metabolites related to compounds structurally similar to 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline. For instance, studies have been done on the synthesis of dihydroxylated and mono-hydroxylated metabolites of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline, primarily to determine their chemical structures (Komatsu et al., 1996) (Komatsu et al., 1995).

Pharmacological Activity and Drug Synthesis

Investigations have shown that derivatives of similar quinoline compounds exhibit significant pharmacological activities. For example, 9-Bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides display enhanced diuretic activity compared to their non-brominated analogs (Ukrainets et al., 2013).

Temperature-Dependent Synthesis

A study involving base-promoted and temperature-dependent reactions of similar quinoline derivatives has been reported. This research highlights the selective synthesis of 2-bromo and 2-alkoxyfuro[2,3-b]quinolines, demonstrating the influence of temperature on chemical reactions (Nandini et al., 2014).

Cascade Reactions for Quinoline Derivatives

Research on the synthesis of cyclopenta[b]quinolines and cyclohexa[b]quinolines involved cascade reactions, indicating the potential for complex chemical synthesis pathways involving quinoline derivatives (Zhao et al., 2016).

Photocyclisation Reactions

There are studies on the photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, which lead to the synthesis of annulated quinolines. This highlights the use of photochemical reactions in the synthesis of quinoline-related compounds (Austin et al., 2007).

Synthesis of Isoindolin-l-ones

A study described a general synthesis of quinoline-based isoindolin-l-ones, showcasing the diverse synthetic pathways possible with quinoline derivatives (Li et al., 2016).

Unusual Friedlander Reactions

Research has been conducted on the Friedlander reactions of 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones, leading to novel quinoxaline-based heterocycles. This highlights the unexpected chemical pathways and products that can arise from reactions involving quinoline compounds (Shoker et al., 2012).

Inhibitor Synthesis

A study focused on synthesizing inhibitors of fructose-1,6-bisphosphatase (F16BPase) using 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, indicating the potential for these compounds in medicinal chemistry (Rosini et al., 2006).

New Cyclopenta[b]quinoline Derivatives

Research on the synthesis of new cyclopenta[b]quinoline derivatives has been reported, further demonstrating the versatility of quinoline compounds in chemical synthesis (Kozlov et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline interacts with both the catalytic and peripheral sites of AChE . This dual-site binding enhances the inhibitory effect on AChE, leading to an increase in acetylcholine levels. The compound’s mode of action is similar to that of tacrine, a known AChE inhibitor .

Result of Action

The molecular and cellular effects of 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline’s action primarily involve the enhancement of cholinergic transmission. This is achieved by increasing acetylcholine levels in the synaptic cleft through the inhibition of AChE . The resulting increase in acetylcholine can potentially improve cognitive function, particularly in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease .

Propiedades

IUPAC Name |

9-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFJFYNEDMHKMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C3N=C2C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480088 |

Source

|

| Record name | 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

CAS RN |

18528-77-3 |

Source

|

| Record name | 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)

![N-[(Azetidin-3-yl)methyl]benzamide](/img/structure/B174106.png)

![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)

![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)